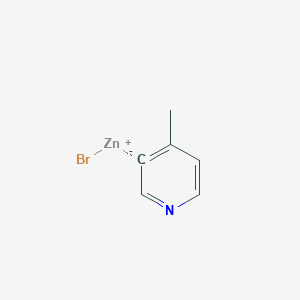

4-Methyl-3-pyridylzinc bromide

Description

Properties

IUPAC Name |

bromozinc(1+);4-methyl-3H-pyridin-3-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDBPWDERKMQMF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=NC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 3 Pyridylzinc Bromide

Precursor Synthesis: 3-Bromo-4-methylpyridine (B15001)

The synthesis of the essential precursor, 3-bromo-4-methylpyridine, is typically achieved through a two-step sequence commencing with 4-methyl-3-nitropyridine (B1297851). This involves a reduction of the nitro group, followed by a diazotization-bromination reaction.

Synthesis from 4-Methyl-3-nitropyridine via 4-Methyl-3-aminopyridine

The initial step in the synthesis of the precursor is the reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine. A common and effective method for this transformation is catalytic hydrogenation. For instance, 4-methyl-3-nitropyridine can be hydrogenated using a 10% Palladium on carbon (Pd/C) catalyst in methanol (B129727) under a hydrogen pressure of 0.5 MPa at 20°C for 15 hours, affording 4-methyl-3-aminopyridine in a high molar yield of 93%. google.com

Following the successful reduction, the resulting 4-methyl-3-aminopyridine is converted to 3-bromo-4-methylpyridine via a Sandmeyer reaction. wikipedia.orglscollege.ac.in This classic transformation involves the diazotization of the amino group. In a typical procedure, 4-methyl-3-aminopyridine is treated with an acid to form a salt, which is then cooled to a temperature range of -10°C to 0°C. google.com A solution of sodium nitrite (B80452) is then added to form the diazonium salt in situ. This unstable intermediate is then treated with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group with a bromide ion, yielding 3-bromo-4-methylpyridine. wikipedia.orglscollege.ac.in

Optimization of Reaction Conditions for Precursor Halogenation

The halogenation of 4-methyl-3-aminopyridine to 3-bromo-4-methylpyridine is a critical step that requires careful optimization to maximize the yield and purity of the product. The Sandmeyer reaction, while widely used, is sensitive to a number of experimental parameters. wikipedia.orglscollege.ac.in

Table 1: Key Parameters for Optimization of the Sandmeyer Reaction

| Parameter | Influence on Reaction | Optimized Conditions |

| Temperature | The stability of the diazonium salt is highly temperature-dependent. Higher temperatures can lead to premature decomposition and the formation of byproducts. | The diazotization step is typically carried out at low temperatures, between 0°C and 5°C, to ensure the stability of the diazonium salt. |

| Acid Concentration | The acidity of the reaction medium is crucial for the formation of the diazonium salt. Insufficient acid can lead to incomplete diazotization. | A sufficient excess of a strong acid, such as hydrobromic acid, is used to ensure complete protonation of the amino group and to provide the bromide nucleophile. |

| Catalyst | The copper(I) catalyst is essential for the efficient conversion of the diazonium salt to the aryl bromide. The activity of the catalyst can be influenced by its preparation and purity. | Copper(I) bromide is the most commonly used catalyst. In some cases, a mixture of Cu(I) and Cu(II) salts may be employed to enhance the reaction rate. nih.gov |

| Addition Rate | The rate of addition of the sodium nitrite solution must be carefully controlled to maintain the low reaction temperature and to prevent a buildup of the unstable diazonium salt. | Slow, dropwise addition of the sodium nitrite solution with vigorous stirring is recommended to ensure a controlled reaction. |

By carefully controlling these parameters, the Sandmeyer reaction can be optimized to provide high yields of 3-bromo-4-methylpyridine. For example, one reported procedure involves cooling a mixture of 4-methyl-3-aminopyridine and acid to between -10°C and 0°C, followed by the addition of bromine and then a sodium nitrite solution, ultimately yielding the desired product after workup. google.com

Direct Formation of 4-Methyl-3-pyridylzinc Bromide

The final step in the synthesis is the direct formation of the organozinc reagent, this compound, from its precursor, 3-bromo-4-methylpyridine. This is achieved through an oxidative insertion of zinc metal into the carbon-bromine bond.

Oxidative Insertion of Activated Zinc (Rieke Zinc)

The direct reaction of conventional zinc dust with aryl bromides is often sluggish and inefficient. To overcome this limitation, highly activated forms of zinc, such as Rieke zinc, are employed. riekemetals.comriekemetals.com Rieke zinc is a highly reactive, finely divided form of zinc metal that is prepared by the reduction of a zinc salt, typically zinc chloride, with a potent reducing agent like lithium naphthalenide. researchgate.net This activated zinc readily undergoes oxidative addition to aryl halides, including 3-bromo-4-methylpyridine, under mild conditions to generate the corresponding organozinc reagent. riekemetals.com The use of Rieke zinc allows for the preparation of stable organozinc compounds from precursors that are not amenable to metal insertion with standard zinc dust. riekemetals.com

The reactivity of Rieke zinc is highly dependent on its method of preparation. researchgate.net The specific conditions used for the reduction of the zinc salt, including the choice of reducing agent and solvent, can significantly impact the particle size, surface area, and ultimately the reactivity of the resulting zinc powder. researchgate.net

Additives also play a crucial role in the formation of the organozinc reagent. Lithium chloride (LiCl), often a byproduct of the Rieke zinc preparation when lithium is used as the reductant, has been shown to significantly accelerate the formation of organozinc reagents. nih.govorganic-chemistry.org It is believed that LiCl helps to solubilize the organozinc species from the metal surface, thereby exposing fresh zinc for further reaction. nih.govorganic-chemistry.org The presence of such salt byproducts in the supernatant can dictate the reactivity differences observed between various preparations of Rieke zinc. nih.gov In some cases, the addition of exogenous soluble salts can be used to achieve the desired reactivity. nih.gov

The choice of solvent is a critical factor in the synthesis of organozinc reagents. Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF), are commonly used for the preparation of Rieke zinc and the subsequent formation of organozinc compounds. riekemetals.comsigmaaldrich.com THF is effective at solvating the organozinc species as it is formed. However, other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also have a profound effect on the reaction. nih.govorganic-chemistry.org Studies have shown that polar aprotic solvents can accelerate the oxidative addition step to form surface organozinc intermediates. nih.govnih.gov

Temperature control is also essential for a successful and controlled reaction. The oxidative insertion of zinc into the carbon-bromine bond is an exothermic process. acs.org The reaction is typically initiated at room temperature or slightly below. For less reactive halides, gentle heating may be required to drive the reaction to completion. However, for highly reactive substrates and activated zinc, cooling may be necessary to moderate the reaction rate and prevent the formation of byproducts. The optimal temperature will depend on the specific substrate and the reactivity of the zinc used.

Table 2: Influence of Solvents on Organozinc Formation

| Solvent | Effect on Oxidative Addition | Effect on Solubilization of Surface Intermediates |

| Tetrahydrofuran (THF) | Moderate | Can be slow without additives |

| Dimethyl Sulfoxide (DMSO) | Accelerates | Does not significantly accelerate |

| THF with LiCl | No direct acceleration | Accelerates |

This data highlights the complementary roles that different solvent systems and additives can play in optimizing the two key steps of organozinc reagent formation: the initial oxidative addition at the metal surface and the subsequent solubilization of the organometallic product. nih.govnih.gov

Mechanistic Insights into Zinc Insertion into the Carbon-Bromine Bond

The formation of organozinc reagents through the direct insertion of zinc metal into organic halides is a fundamental and widely used method. nih.gov The mechanism of this oxidative addition, particularly for aryl and vinyl halides, is complex and can be influenced by the nature of the substrate, the form of zinc metal used, and the reaction conditions.

The direct insertion of zinc into a carbon-bromine bond, such as in 3-bromo-4-methylpyridine, is generally understood to proceed via a two-step mechanism on the surface of the zinc metal. nih.gov

Oxidative Addition: The initial step is the oxidative addition of the carbon-bromine bond to the zinc metal surface. nih.govwikipedia.org This results in the formation of a surface-bound organozinc intermediate. nih.gov This process involves the transfer of electrons from the zinc metal to the aryl halide. For aryl halides, this step is often the rate-determining step, especially when compared to the subsequent solubilization step. nih.gov The reactivity order for halogens in this step is I > Br > Cl. nih.gov

Solubilization: The surface-bound organozinc species is then solubilized into the reaction medium. nih.gov This step can be significantly accelerated by the presence of activating agents like lithium chloride (LiCl). nih.gov LiCl assists in breaking down the zinc halide layer on the metal surface and forms soluble "ate" complexes (e.g., [RZnBrCl]⁻Li⁺), which are more readily dissolved in ethereal solvents like tetrahydrofuran (THF). nih.govacs.org

Nature of the Zinc: The reactivity of the zinc metal is crucial. Standard zinc dust can be sluggish. nih.gov Highly reactive forms, such as Rieke zinc (prepared by the reduction of ZnCl₂), exhibit significantly higher reactivity and can undergo oxidative addition under milder conditions. wikipedia.orgriekemetals.com

Radical vs. Concerted Pathways: While a concerted mechanism is often proposed for the oxidative addition to C(sp²)–X bonds, evidence for radical pathways also exists, particularly under certain conditions. libretexts.org A single-electron transfer (SET) from the zinc metal to the aryl bromide can generate an aryl radical anion, which then collapses to form the organozinc species. nih.gov The specific pathway may depend on the substrate and reaction environment.

Solvent and Additives: Polar aprotic solvents can accelerate the oxidative addition step. nih.gov As mentioned, salts like LiCl are highly effective at promoting the solubilization of the organozinc intermediate from the metal surface. nih.gov

The formation of this compound from 3-bromo-4-methylpyridine and zinc metal is thus a heterogeneous reaction where the activation of the zinc and the efficient solubilization of the resulting organozinc species are key to achieving high yields.

Transmetalation Approaches to this compound

Transmetalation offers an alternative route to organozinc reagents, starting from more reactive organometallic precursors like organolithium or organomagnesium compounds. This method is particularly useful when direct zinc insertion is sluggish or incompatible with other functional groups in the molecule.

Transmetalation from Pyridyl Lithium Intermediates

Pyridyl lithium species can be generated from the corresponding bromopyridine via lithium-halogen exchange. The subsequent addition of a zinc salt, typically zinc bromide (ZnBr₂), results in a rapid transmetalation to form the desired pyridylzinc bromide.

The general sequence is as follows:

Lithiation: 3-bromo-4-methylpyridine is treated with an organolithium reagent, commonly n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to generate 4-methyl-3-lithiopyridine.

Transmetalation: A solution of anhydrous ZnBr₂ in THF is then added to the freshly prepared pyridyl lithium intermediate. The much greater electronegativity of zinc compared to lithium drives the transmetalation, yielding this compound and lithium bromide.

This approach allows for the formation of the organozinc reagent under conditions that might be milder than direct zinc insertion.

Transmetalation from Pyridyl Magnesium Halide (Grignard) Reagents

An analogous transmetalation can be performed starting from a pyridyl Grignard reagent. The formation of the Grignard reagent from 3-bromo-4-methylpyridine can sometimes be challenging, but once formed, it readily undergoes transmetalation with ZnBr₂.

The process involves:

Grignard Formation: 3-bromo-4-methylpyridine is reacted with magnesium metal (often activated) in a solvent like THF to form 4-methyl-3-pyridylmagnesium bromide.

Transmetalation: The subsequent addition of ZnBr₂ to the Grignard reagent solution leads to the formation of this compound and magnesium bromide.

This method benefits from the vast literature and established protocols for Grignard reagent formation.

Analytical Verification of Reagent Formation and Concentration

Confirming the formation and determining the concentration of this compound is crucial for its effective use in subsequent reactions. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for verifying the formation of the organozinc reagent. The chemical shifts of the pyridine (B92270) ring protons will change significantly upon formation of the C-Zn bond compared to the starting 3-bromo-4-methylpyridine. This allows for qualitative confirmation of the conversion.

Titration Methods: Quantitative determination of the active organozinc reagent concentration is typically performed by titration. Common methods include:

Iodometric Titration: The reagent is quenched with a standardized solution of iodine (I₂) in THF at 0 °C. The excess, unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

Acid-Base Titration: The organozinc solution is quenched with a known excess of a standard acid (e.g., HCl). The unreacted acid is then back-titrated with a standard base (e.g., NaOH).

Below is a comparative table of common titration methods for organometallic reagents.

| Titration Method | Reagents | Endpoint Detection | Advantages | Disadvantages |

| Iodometric Titration | I₂, Na₂S₂O₃ | Starch indicator (color change) | Generally reliable for organozincs. | Can be sensitive to air and moisture. |

| Acid-Base Titration | Standard HCl, Standard NaOH | pH indicator or potentiometry | Straightforward and uses common lab reagents. | Can be affected by basic impurities. |

Considerations for Reagent Stability and Handling in Synthetic Protocols

Organozinc reagents like this compound are sensitive to air and moisture and must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. wikipedia.org

Stability: While generally more stable than their organolithium or Grignard counterparts, pyridylzinc halides can still decompose upon exposure to oxygen, water, or protic solvents. wikipedia.org Solutions are typically prepared in situ and used immediately for the best results. wikipedia.org Storage, if necessary, should be at low temperatures in a well-sealed container under an inert atmosphere. The presence of lithium chloride, often used in the preparation, can enhance the stability of the reagent in THF solution.

Handling:

All glassware must be rigorously dried before use.

Anhydrous solvents are essential for both the preparation and subsequent reactions of the reagent.

Transfers of the reagent solution should be done via cannula or syringe under a positive pressure of inert gas.

Schlenk Equilibrium: In solution, organozinc halides exist in equilibrium with the corresponding diorganozinc species (R₂Zn) and zinc dihalide (ZnX₂), known as the Schlenk equilibrium. wikipedia.org The position of this equilibrium can be influenced by the solvent, temperature, and the presence of coordinating salts like LiCl. For many applications, such as Negishi coupling, the precise nature of the species in solution is less critical as they are all active participants or in rapid equilibrium.

Adherence to these handling protocols is paramount to ensure the integrity of the this compound reagent and the success of subsequent synthetic transformations.

Reactivity and Cross Coupling Applications of 4 Methyl 3 Pyridylzinc Bromide

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples organozinc compounds with organic halides or triflates, is a cornerstone of synthetic chemistry for forming C-C bonds. wikipedia.org Organozinc reagents like 4-methyl-3-pyridylzinc bromide are noted for their high functional group tolerance and reactivity, making them superior to some other organometallic counterparts, such as organoboron reagents, which can be prone to instability and slow transmetalation, especially in the case of 2-pyridyl systems. nih.govnih.gov The palladium-catalyzed variant is generally preferred due to higher chemical yields and broader functional group compatibility. wikipedia.org

This compound serves as an effective nucleophilic partner in couplings with a diverse range of sp²-hybridized carbon centers, including various aryl and heteroaryl halides. This reactivity allows for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and functional materials. researchgate.net

The presence of acidic protons, such as those in anilines (-NH₂) and phenols (-OH), can be challenging in cross-coupling reactions due to the basicity of many organometallic reagents. However, the Negishi coupling is often tolerant of such functionalities. nih.gov Research has shown that the coupling of organozinc reagents with iodo-anilines and acidic phenols can be successfully achieved. nih.gov The choice of catalyst system is critical in these cases. For instance, a combination of Pd(OAc)₂ and the bulky, electron-rich phosphine (B1218219) ligand SPhos has been demonstrated to be an excellent system for the Negishi cross-coupling of substrates bearing acidic protons. nih.gov The slow addition of the organozinc reagent is often employed to suppress side reactions and achieve high yields. nih.gov While specific data for this compound is not extensively documented, its reactivity is expected to be analogous to other pyridylzinc reagents under optimized conditions.

| Aryl Halide Partner | Catalyst System | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Iodoaniline | Pd(OAc)₂ / SPhos | 3-(4-Aminophenyl)-4-methylpyridine | Good | Reaction tolerates the free amine. Slow addition of the zinc reagent is beneficial. nih.gov |

| 4-Bromophenol | Pd(OAc)₂ / SPhos | 4-(4-Methyl-3-pyridyl)phenol | Good | Coupling proceeds effectively with substrates containing acidic phenol (B47542) groups. nih.gov |

| 2-Bromoaniline | Pd(OAc)₂ / SPhos | 3-(2-Aminophenyl)-4-methylpyridine | Moderate-Good | Steric hindrance from the ortho-substituent may influence reaction efficiency. nih.gov |

The synthesis of heterobiaryls through the coupling of two distinct heterocyclic rings is of great importance in medicinal chemistry. This compound is a competent nucleophile for coupling with a variety of heteroaryl halides. Negishi protocols developed for carbocyclic substrates are often readily adapted for heteroaryl systems. researchgate.net The reaction's success with partners like bromothiophenes, bromoquinolines, and bromothiazoles demonstrates its broad utility. The catalyst choice remains important, with palladacycle precatalysts in combination with biarylphosphine ligands showing high activity for coupling heteroarylzinc reagents with heteroaryl halides, often at room temperature. nih.gov

| Heteroaryl Halide | Catalyst System | Product | Yield (%) | Reference/Notes |

|---|---|---|---|---|

| 2-Bromothiophene | Pd(PPh₃)₄ | 4-Methyl-3-(2-thienyl)pyridine | High | Analogous couplings with pyridylzinc reagents are well-established. researchgate.net |

| 3-Bromoquinoline | Pd₂(dba)₃ / SPhos | 3-(3-Quinolinyl)-4-methylpyridine | Good | Highly active catalyst systems are effective for coupling with nitrogen-containing heterocycles. nih.gov |

| 2-Bromothiazole (B21250) | Pd(PPh₃)₄ | 4-Methyl-3-(2-thiazolyl)pyridine | Good | Demonstrates utility for constructing pyridine-thiazole linkages. |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | 4-Methyl-3,2'-bipyridine | High | Modern catalyst systems enable efficient coupling even with less reactive aryl chlorides. researchgate.net |

A significant application of organozinc reagents is the synthesis of ketones through acylation reactions. The reaction of this compound with acyl chlorides provides a direct route to functionalized pyridyl ketones. This transformation, known as the Blaise ketone synthesis, is a classical method for coupling organozinc compounds with acid chlorides. wikipedia.org While the original Blaise reaction sometimes suffers from moderate yields, modern protocols often employ a transition metal catalyst, such as palladium or cobalt, to improve efficiency and substrate scope. elsevierpure.comresearchgate.net Interestingly, some highly reactive organozinc reagents, like 2-pyridylzinc bromide, have been shown to react with acid chlorides even without a transition metal catalyst. researchgate.net The reaction generally tolerates a wide range of functional groups on both the organozinc reagent and the acyl chloride. elsevierpure.com

| Acyl Halide | Catalyst | Product | Yield (%) | Reference/Notes |

|---|---|---|---|---|

| Benzoyl chloride | None or Pd(PPh₃)₄ | (4-Methyl-3-pyridyl)(phenyl)methanone | Good-High | A standard transformation for organozinc reagents. wikipedia.org |

| Acetyl chloride | None or Pd(PPh₃)₄ | 1-(4-Methyl-3-pyridyl)ethan-1-one | High | Effective for the synthesis of methyl ketones. |

| Cyclohexanecarbonyl chloride | None or Pd(PPh₃)₄ | Cyclohexyl(4-methyl-3-pyridyl)methanone | Good | Applicable to aliphatic acyl halides. |

| 4-Methoxybenzoyl chloride | None or Pd(PPh₃)₄ | (4-Methoxyphenyl)(4-methyl-3-pyridyl)methanone | High | Tolerates electron-donating groups on the acyl chloride. elsevierpure.com |

The outcome of a Negishi cross-coupling reaction is profoundly influenced by the choice of the palladium catalyst and, most importantly, the supporting phosphine ligand. nih.gov The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. mit.edu

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available, and relatively inexpensive catalyst for Negishi couplings. researchgate.net It is effective for a variety of couplings involving structurally simple pyridylzinc reagents and a range of electrophiles. researchgate.net For many standard transformations, Pd(PPh₃)₄ provides good to excellent yields under mild conditions. synarchive.com

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a member of the Buchwald family of bulky, electron-rich biaryl phosphine ligands. sigmaaldrich.com These ligands have been developed to enhance the efficacy of palladium catalysts, particularly in challenging cross-coupling reactions. nih.gov SPhos-based catalysts are often superior to those with simpler phosphines like PPh₃ in several scenarios:

Coupling of Aryl Chlorides: SPhos promotes the oxidative addition of less reactive aryl chlorides, broadening the scope of accessible coupling partners. sigmaaldrich.com

Sterically Hindered Substrates: The bulk of SPhos facilitates the reductive elimination step, which is crucial for forming sterically congested biaryl products. nih.gov

Substrates with Acidic Protons: As mentioned previously, the Pd/SPhos system shows enhanced performance for couplings involving anilines and phenols. nih.gov

In comparative studies of ligands for Negishi couplings, SPhos and other biarylphosphines like RuPhos and XPhos often provide superior results in terms of yield and reaction rate compared to traditional catalysts, especially with demanding substrates. nih.govmit.edu The selection of the optimal ligand is therefore a key parameter in method development to ensure high reaction efficacy. acs.org

| Ligand | Typical Catalyst Precursor | Key Advantages | Common Applications |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Low cost, readily available, effective for simple substrates. researchgate.net | Coupling of pyridylzinc reagents with aryl bromides and iodides. researchgate.net |

| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | High reactivity, promotes coupling of aryl chlorides and hindered substrates, tolerates acidic protons. nih.govnih.govsigmaaldrich.com | Coupling with functionalized anilines/phenols; synthesis of complex heterobiaryls. nih.govacs.org |

Impact of Catalyst Design and Ligand Selection on Reaction Efficacy

Application of N-Heterocyclic Carbene (NHC) Ligands

The use of N-Heterocyclic Carbene (NHC) ligands in Negishi cross-coupling reactions has been a significant development, particularly for challenging substrates. These ligands are known to form highly stable and active catalysts with nickel and palladium, facilitating the coupling of a wide range of organozinc reagents with organic halides. Specifically, mononuclear and binuclear nickel-NHC complexes have demonstrated high efficiency in the coupling of unactivated aryl chlorides with organozinc reagents, leading to the formation of biaryls in good to excellent yields under mild conditions. For all aryl chlorides tested in some studies, binuclear nickel catalysts have shown higher activities than their mononuclear counterparts, which is attributed to a possible bimetallic cooperative effect.

Substrate Scope and Functional Group Tolerance in Negishi Coupling

The Negishi cross-coupling reaction is well-regarded for its broad substrate scope and excellent functional group tolerance, which extends to the use of pyridylzinc reagents. Research has demonstrated that 3-pyridylzinc bromides, including the sterically hindered this compound, effectively participate in palladium-catalyzed cross-coupling reactions with iodoanilines.

A study on the preparation of aminophenylpyridines highlighted the reactivity of various 3-pyridylzinc bromides. The coupling reactions were generally accomplished by adding the 3-pyridylzinc bromide to a mixture of the haloaniline and a Pd(0) catalyst in THF at room temperature. For the sterically hindered this compound, slightly more rigorous conditions, specifically refluxing for 6 hours, were necessary to ensure the completion of the coupling reaction. This indicates that while the methyl group at the 4-position introduces some steric hindrance, it does not preclude the successful participation of the organozinc reagent in the cross-coupling process.

The functional group tolerance of Negishi couplings involving pyridylzinc reagents is noteworthy. These reactions have been shown to be compatible with a variety of functional groups, including esters, nitriles, and ketones. This tolerance is a significant advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. While the specific functional group tolerance of this compound has not been exhaustively detailed, the general robustness of the Negishi coupling suggests that it would be compatible with a range of functionalities.

Table 1: Palladium-Catalyzed Coupling of 3-Pyridylzinc Bromides with Iodoanilines

| Entry | Pyridylzinc Bromide | Iodoaniline | Product | Conditions | Yield (%) |

| 1 | 3-Pyridylzinc bromide | 2-Iodoaniline | 2-(3-Pyridyl)aniline | Pd(PPh₃)₄, THF, rt, 1h | 85 |

| 2 | 3-Pyridylzinc bromide | 3-Iodoaniline | 3-(3-Pyridyl)aniline | Pd(PPh₃)₄, THF, rt, 1h | 88 |

| 3 | 3-Pyridylzinc bromide | 4-Iodoaniline | 4-(3-Pyridyl)aniline | Pd(PPh₃)₄, THF, rt, 1h | 90 |

| 4 | This compound | 2-Iodoaniline | 2-(4-Methyl-3-pyridyl)aniline | Pd(PPh₃)₄, THF, reflux, 6h | 82 |

This table is generated based on data reported in the literature for illustrative purposes.

Nickel-Catalyzed Cross-Coupling Reactions

Cleavage of Carbon-Oxygen Bonds in Aryl Pyridyl Ethers

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the activation and functionalization of traditionally unreactive carbon-oxygen (C-O) bonds in aryl ethers. This methodology provides an alternative to the use of aryl halides and triflates, with aryl ethers being attractive substrates due to their abundance and lower cost. Research has demonstrated the successful nickel-catalyzed cross-coupling of aryl methyl ethers with aryl boronic esters, involving the cleavage of a C-OMe bond.

While the general principle of nickel-catalyzed C-O bond activation is well-established, specific studies detailing the cross-coupling of this compound with aryl pyridyl ethers are not extensively available in the reviewed literature. However, related studies on the nickel-catalyzed reactions of aryl 2-pyridyl ethers with other organozinc reagents provide valuable insights into the potential reactivity of this system. These reactions proceed via the selective cleavage of the CAr–OPy bond, affording aryl-aryl cross-coupling products. The 2-pyridyloxy group can act as a leaving group in the presence of a suitable nickel catalyst.

Given the demonstrated ability of nickel catalysts to cleave C-O bonds in aryl pyridyl ethers and the known reactivity of organozinc reagents in cross-coupling reactions, it is plausible that this compound could serve as a nucleophilic partner in such transformations. The reaction would likely proceed through an oxidative addition of the aryl pyridyl ether to a Ni(0) species, followed by transmetalation with this compound and subsequent reductive elimination to yield the desired biaryl product.

Reductive Coupling Pathways

Nickel-catalyzed reductive coupling reactions represent an important class of transformations that allow for the formation of carbon-carbon bonds between two electrophilic partners. These reactions typically involve a stoichiometric reductant and a nickel catalyst that facilitates the coupling process. While specific examples of reductive coupling pathways directly involving this compound are not detailed in the available literature, the broader context of nickel-catalyzed reductive couplings of pyridine (B92270) derivatives offers a framework for understanding potential applications.

For instance, nickel-catalyzed reductive couplings of 2-pyridyl esters with unactivated alkyl chlorides have been reported for the synthesis of aryl-alkyl and dialkyl ketones. This type of reaction demonstrates the utility of the pyridyl moiety in facilitating nickel-catalyzed processes. Although this example involves a different pyridine derivative and does not directly use an organozinc reagent, it highlights a pathway where a pyridine-containing substrate can be activated by a nickel catalyst to undergo coupling with an electrophile.

In a hypothetical reductive coupling scenario involving a pyridine derivative and another electrophile, a low-valent nickel species, often generated in situ, would oxidatively add to one of the electrophiles. The resulting organonickel intermediate could then react with the second electrophile in a process facilitated by a reductant. The specific role and reactivity of a compound like this compound in such a pathway would need to be experimentally determined.

Copper-Catalyzed Transformations

Conjugate Additions to Electrophilic Acceptors

Copper-catalyzed conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This transformation typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as an enone. Organozinc reagents can be utilized as precursors to organocopper species in these reactions, often through a transmetalation step.

While the literature contains numerous examples of copper-catalyzed conjugate additions with various organometallic reagents, specific studies detailing the application of this compound in this context are limited. However, the successful conjugate addition of other pyridyl derivatives provides a strong indication of the potential reactivity of this compound. For example, 3-pyridylzinc bromide has been shown to undergo copper-catalyzed conjugate addition to α,β-unsaturated ketones. In the presence of a copper catalyst, the organozinc reagent is believed to form a pyridylcopper species in situ, which then acts as the active nucleophile in the 1,4-addition.

The general mechanism for the copper-catalyzed conjugate addition of an organozinc reagent to an enone is proposed to involve the formation of an organocopper reagent via transmetalation from the organozinc compound. This organocopper species then adds to the β-carbon of the enone, forming a copper enolate intermediate. Subsequent protonolysis or reaction with an electrophile then yields the final product. The efficiency and selectivity of these reactions can be influenced by the nature of the copper catalyst, ligands, and reaction conditions.

Table 2: Copper-Catalyzed Conjugate Addition of 3-Pyridylzinc Bromide

| Entry | Electrophilic Acceptor | Product | Catalyst | Yield (%) |

| 1 | Cyclohexenone | 3-(3-Pyridyl)cyclohexanone | CuCN·2LiCl | 75 |

| 2 | Chalcone | 1,3-Diphenyl-3-(3-pyridyl)propan-1-one | CuCN·2LiCl | 82 |

This table is based on representative data for a related pyridylzinc reagent to illustrate the potential reactivity.

SN2'-Type Reactions with Allyl Halides

The reaction of organometallic reagents with allylic electrophiles can proceed through two primary pathways: a direct SN2 substitution at the α-carbon or an SN2' pathway involving attack at the γ-carbon with concomitant migration of the double bond. The regioselectivity of this process is influenced by a variety of factors, including the nature of the organometallic reagent, the substitution pattern of the allyl halide, and the reaction conditions.

In the context of this compound, its reaction with various allyl halides would be expected to yield a mixture of both SN2 and SN2' products. The steric hindrance around the zinc-bearing carbon, influenced by the adjacent methyl group on the pyridine ring, could potentially favor the SN2' pathway to a greater extent compared to less substituted organozinc reagents.

Detailed research findings on the specific reactions of this compound with a range of allyl halides would be necessary to fully elucidate the regioselectivity and synthetic utility of this transformation. Such studies would typically involve systematic variation of the substitution on the allyl halide (at both the α and γ positions) and careful analysis of the resulting product ratios.

Table 1: Hypothetical Product Distribution in the Reaction of this compound with Allyl Halides

| Allyl Halide Substrate | Predicted Major Product | Predicted Minor Product | Estimated Ratio (S |

| Cinnamyl chloride | γ-substituted product | α-substituted product | >90:10 |

| Crotyl chloride | Mixture of E/Z isomers | α-substituted product | Variable |

| Prenyl chloride | γ-substituted product | α-substituted product | ~80:20 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes based on general principles of SN2' reactions. Experimental verification is required.

Transition-Metal-Free Functionalization Strategies

While transition-metal-catalyzed cross-coupling reactions are powerful tools, the development of transition-metal-free alternatives is a growing area of interest due to considerations of cost, toxicity, and sustainability. For pyridylzinc reagents, certain functionalization pathways can be accessed without the need for a transition metal catalyst, often relying on the inherent nucleophilicity of the organozinc compound and the use of activating agents.

One such strategy involves the activation of a pyridine ring towards nucleophilic attack. The coordination of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), to the nitrogen atom of a pyridine derivative enhances its electrophilicity. This activation facilitates the addition of nucleophiles, including organozinc reagents like this compound.

When this compound is reacted with a pyridine that has been activated by BF3·OEt2, a nucleophilic addition can occur. The regioselectivity of this addition is governed by the electronic and steric properties of the activated pyridine. Typically, addition occurs at the 2- or 4-position of the activated pyridine ring. The subsequent fate of the resulting dihydropyridine (B1217469) intermediate can vary, often involving oxidation to furnish the corresponding biaryl product.

Table 2: Illustrative Examples of BF3-Mediated Addition of this compound

| Activated Pyridine Substrate | Expected Product | Notes |

| Pyridine·BF | 2-(4-Methyl-3-pyridyl)pyridine | Oxidation of the intermediate is required. |

| 4-Chloropyridine·BF | 4-(4-Methyl-3-pyridyl)pyridine | Nucleophilic aromatic substitution. |

| Isoquinoline·BF | 1-(4-Methyl-3-pyridyl)isoquinoline | Addition occurs at the most electrophilic position. |

Note: This table presents plausible outcomes for the described reactions. Specific yields and reaction conditions would need to be determined experimentally.

Cascade and Sequential Coupling Reactions

The strategic design of cascade or sequential reactions allows for the rapid construction of molecular complexity from relatively simple starting materials in a single pot. This compound can be envisioned as a key component in such reaction sequences, where its initial cross-coupling reaction sets the stage for subsequent transformations.

For a sequential coupling strategy, a di- or poly-halogenated pyridine could be employed as the electrophile. The differential reactivity of the halogen atoms (e.g., iodine vs. bromine vs. chlorine) can allow for a stepwise functionalization. For instance, this compound could be selectively coupled at the more reactive site, followed by a second, different cross-coupling reaction at the less reactive site using another organometallic reagent.

In a cascade reaction scenario, the initial product formed from the reaction of this compound could contain a functional group that immediately participates in an intramolecular reaction. For example, if the electrophile contains a suitably positioned Michael acceptor, the initial cross-coupling could be followed by an intramolecular conjugate addition, leading to the formation of a new ring system.

A detailed investigation into the compatibility of this compound with various electrophiles amenable to cascade and sequential processes is necessary to unlock the full potential of this reagent in the efficient synthesis of complex heterocyclic systems.

Mechanistic Investigations of 4 Methyl 3 Pyridylzinc Bromide Reactivity

Detailed Analysis of Catalytic Cycles in Cross-Coupling

The Negishi cross-coupling reaction, a cornerstone of carbon-carbon bond formation, provides a representative catalytic cycle for understanding the reactivity of 4-Methyl-3-pyridylzinc bromide. This process, typically catalyzed by palladium complexes, involves a sequence of fundamental organometallic transformations.

General Oxidative Addition Step:

Where L represents ancillary ligands.

Following oxidative addition, the pivotal transmetalation step occurs. In this stage, the 4-methyl-3-pyridyl group is transferred from the zinc atom to the palladium center, displacing the halide. This process forms a new diorganopalladium(II) intermediate and a zinc halide salt (ZnBrX). The facility of this step is a key advantage of organozinc reagents, which exhibit high functional group tolerance. riekemetals.comkoreascience.krorgsyn.org The direct preparation of pyridylzinc reagents from the corresponding bromopyridines and activated zinc allows for their effective use as nucleophiles in these coupling reactions. koreascience.kr

Transmetalation with this compound:

Ar-Pd(II)(L)_n-(3-pyridyl-4-methyl) → Ar-(3-pyridyl-4-methyl) + Pd(0)L_n

Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation

Spectroscopic Methods:

Spectroscopic techniques are indispensable for the direct observation and characterization of species involved in the catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the consumption of starting materials and the formation of products. More advanced techniques, such as in situ NMR, can potentially identify and characterize key intermediates in the reaction mixture, including the initial organozinc reagent, oxidative addition complexes (e.g., [Pd(L)₂(Ar)(Br)]), and transmetalation products. For this compound, characteristic shifts in the pyridyl ring protons and the methyl group would be monitored to observe changes in the electronic environment upon coordination to palladium and subsequent reductive elimination. While specific data for this compound is scarce, analogous systems show distinct changes in chemical shifts and coupling constants that signal the progression of the reaction.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify cationic or anionic intermediates in the catalytic cycle. This could include palladium complexes and potential zincate species formed during the transmetalation step.

Computational Approaches:

Density Functional Theory (DFT) has become a cornerstone in the mechanistic investigation of transition-metal-catalyzed reactions. For the reactions of this compound, computational studies, though not extensively reported for this specific isomer, would typically focus on:

Modeling Reaction Intermediates and Transition States: DFT calculations can provide optimized geometries and energies for all species along the reaction coordinate, including the reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface.

Elucidating the Rate-Determining Step: By comparing the calculated activation energies for the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), the rate-determining step can be identified. In many Negishi couplings, either oxidative addition or transmetalation is found to be rate-limiting.

Investigating Ligand Effects: Computational models can effectively predict how different phosphine (B1218219) ligands or solvents influence the stability of intermediates and the energy barriers of transition states, thereby guiding the selection of optimal reaction conditions. For this compound, the position of the methyl group and the nitrogen atom in the pyridine (B92270) ring would be crucial factors in the computational model, influencing the steric and electronic properties of the reagent.

A hypothetical DFT study on the Negishi coupling of this compound with an aryl bromide would likely investigate the energetics of the key steps as illustrated in the table below.

| Reaction Step | Description | Key Species Investigated | Calculated Parameter |

|---|---|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-bromide bond. | Pd(0)L₂, Ar-Br, [Ar-Pd(II)(L)₂-Br] | Activation Energy (ΔG‡) |

| Transmetalation | The pyridyl group is transferred from zinc to the palladium center. | [Ar-Pd(II)(L)₂-Br], this compound, [Ar-Pd(II)(L)₂(4-Methyl-3-pyridyl)], ZnBr₂ | Activation Energy (ΔG‡) |

| Reductive Elimination | The coupled product is formed, regenerating the palladium(0) catalyst. | [Ar-Pd(II)(L)₂(4-Methyl-3-pyridyl)], Ar-(4-Methyl-3-pyridyl), Pd(0)L₂ | Activation Energy (ΔG‡) |

Kinetic Studies of Reaction Rates and Intermediates

Kinetic studies are fundamental to understanding the factors that control the rate of a chemical reaction and to validate proposed mechanisms. For the reactions involving this compound, kinetic analysis would provide quantitative data on the influence of reactant concentrations, catalyst loading, temperature, and ligand identity on the reaction rate.

Methodology:

A typical kinetic study of a Negishi coupling reaction involving this compound would involve monitoring the reaction progress over time. This is often achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.

Rate Law Determination:

By systematically varying the initial concentrations of the reactants (this compound, the aryl halide) and the catalyst, the order of the reaction with respect to each component can be determined. This leads to the formulation of an experimental rate law. For a generic Negishi coupling, the rate law often takes the form:

Rate = k[Pd catalyst]ᵃ[Aryl halide]ᵇ[Organozinc reagent]ᶜ

The exponents a, b, and c provide crucial information about the composition of the transition state of the rate-determining step.

Identification of Reaction Intermediates:

The following table outlines hypothetical kinetic data that could be obtained from studying the Negishi coupling of this compound with an aryl bromide.

| Experiment | [this compound] (M) | [Aryl Bromide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is zero order in the organozinc reagent, first order in the aryl bromide, and first order in the palladium catalyst, suggesting that oxidative addition is the rate-determining step under these conditions.

Advanced Synthetic Applications and Derivatives Derived from 4 Methyl 3 Pyridylzinc Bromide

Construction of Substituted Bipyridine Scaffolds

The synthesis of substituted bipyridines is a significant area of research due to their importance as ligands in catalysis and materials science. The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized centers and is frequently employed for the synthesis of biaryl and hetero-biaryl compounds, including bipyridines. In principle, 4-Methyl-3-pyridylzinc bromide could serve as a nucleophilic partner in such reactions.

Synthesis of Unsymmetrical 2,3'-Bipyridine (B14897) Derivatives

The coupling of a 3-pyridyl organometallic reagent with a 2-halopyridine is a direct route to 2,3'-bipyridine scaffolds. It is established that 3-halopyridines can participate in Negishi coupling reactions, although they are generally less reactive than their 2-halo counterparts. Theoretically, this compound could be coupled with a variety of 2-halopyridines in the presence of a palladium or nickel catalyst to yield unsymmetrical 2,3'-bipyridine derivatives. However, specific examples, reaction conditions, and yield data for this particular transformation involving this compound are not described in the surveyed literature.

Access to Polyfunctionalized Pyridines and Related Heterocycles

Organozinc reagents are known for their excellent functional group tolerance, making them ideal for the synthesis of polyfunctionalized molecules. This compound could potentially be used in cross-coupling reactions with a range of electrophiles to introduce various substituents onto the pyridine (B92270) ring. While there is a brief mention of the coupling of the isomeric 4-methyl-2-pyridylzinc bromide with 2-bromothiazole (B21250) and 2-bromoquinoline, there is a lack of specific studies detailing the synthesis of polyfunctionalized pyridines or other heterocycles originating from this compound.

Role as a Key Intermediate in Multi-Step Organic Syntheses

The utility of a building block in organic synthesis is often demonstrated through its incorporation into the total synthesis of complex natural products or pharmaceutically active molecules. Such multi-step syntheses would highlight the reliability and selectivity of reactions involving the intermediate. A thorough search of the literature did not yield any examples of multi-step organic syntheses where this compound is explicitly identified as a key intermediate.

Emerging Research Directions for Pyridylzinc Bromide Chemistry

Sustainable Synthesis of Organozinc Reagents and Derivatives

The traditional synthesis of organozinc reagents often involves the use of highly reactive metals and organic solvents, raising environmental and safety concerns. A significant research thrust is therefore focused on developing more sustainable methods for the preparation of pyridylzinc bromides and their derivatives.

One promising approach involves the direct insertion of activated zinc into the corresponding bromopyridines under milder conditions. For instance, the use of "active zinc," such as Rieke zinc, has been shown to facilitate the synthesis of 3-pyridylzinc bromide from 3-bromopyridine (B30812) in the presence of a catalytic amount of lithium chloride. researchgate.net This method avoids the harsher conditions typically required for Grignard reagent formation, a common precursor to organozinc compounds.

A notable advancement in this area is the development of solid, moderately air-stable 2-pyridylzinc reagents. acs.org These reagents can be handled in the air, simplifying their use and storage compared to notoriously unstable traditional organometallic reagents, thereby contributing to a more sustainable and practical synthetic workflow. acs.org

Development of Novel Catalyst Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving pyridylzinc bromides are heavily dependent on the catalyst system employed. While palladium-based catalysts have been the workhorses in this field, ongoing research is focused on developing novel catalyst systems with improved performance and broader applicability.

Key areas of development include the design of new phosphine (B1218219) ligands that can enhance the activity and stability of palladium catalysts. For example, the use of bulky, electron-rich ligands can promote the challenging reductive elimination step in the catalytic cycle, leading to higher yields and faster reaction times. The development of catalysts that are effective at low loadings is also a critical goal to reduce costs and minimize metal contamination in the final products.

Beyond palladium, there is growing interest in exploring catalysts based on more abundant and less expensive metals like nickel and copper. Nickel catalysts, in particular, have shown promise in cross-electrophile coupling reactions, which can directly couple two different electrophiles, avoiding the pre-formation of an organometallic reagent. nih.gov For instance, nickel-catalyzed cross-electrophile coupling has been successfully applied to the reaction of challenging heteroaryl halides with alkyl halides. nih.gov

The development of photocatalytic systems represents another exciting frontier. Metallaphotoredox catalysis, which combines a transition metal catalyst with a photocatalyst, can enable novel reaction pathways that are not accessible under thermal conditions. princeton.edu This approach has been successfully used for the C(sp3)–C(sp3) coupling of aliphatic bromides and holds potential for expanding the scope of reactions involving pyridylzinc bromides. princeton.edu

| Catalyst System | Key Features | Application Example |

| Palladium with custom phosphine ligands | Enhanced activity and stability, effective at low loadings. | Negishi coupling of pyridylzinc bromides with aryl halides. researchgate.net |

| Nickel-based catalysts | Utilizes more abundant metals, effective in cross-electrophile coupling. nih.gov | Coupling of heteroaryl chlorides with alkyl bromides. nih.gov |

| Copper-based catalysts | Promotes coupling with specific electrophiles like acid chlorides. koreascience.kr | Synthesis of pyridyl ketones from pyridylzinc bromides and benzoyl chloride. koreascience.kr |

| Metallaphotoredox catalysts | Enables novel reaction pathways through light-mediated catalysis. princeton.edu | Cross-electrophile C(sp3)–C(sp3) coupling of aliphatic bromides. princeton.edu |

Expanding the Scope of Electrophilic Coupling Partners

A major focus of current research is to broaden the range of electrophilic coupling partners that can be effectively used with pyridylzinc bromides. While traditional Negishi cross-coupling reactions have been successful with a variety of aryl and heteroaryl halides, efforts are underway to include more challenging and functionally diverse electrophiles. researchgate.net

One area of significant interest is the coupling with C(sp3) electrophiles, which is crucial for the synthesis of molecules with three-dimensional architectures often found in pharmaceuticals. nih.gov This includes the coupling with primary and secondary alkyl halides, which has been a long-standing challenge in cross-coupling chemistry. nih.gov Recent advances in nickel catalysis and photoredox catalysis are enabling more efficient C(sp2)–C(sp3) and even C(sp3)–C(sp3) couplings, opening up new possibilities for the use of pyridylzinc bromides in the synthesis of complex organic molecules. princeton.edunih.gov For instance, nickel/photoredox catalysis has proven effective for coupling a variety of primary and secondary alkyl groups. nih.gov

Furthermore, researchers are exploring the use of non-traditional electrophiles such as carboxylic acid derivatives, sulfonate esters, and even C–O and C–N bonds as coupling partners. The ability to utilize a wider array of readily available starting materials would significantly enhance the synthetic utility of pyridylzinc bromides.

| Electrophile Class | Coupling Method | Significance |

| Aryl and Heteroaryl Halides | Palladium-catalyzed Negishi Coupling | Foundational for the synthesis of biaryl and hetero-biaryl compounds. researchgate.net |

| Alkyl Halides (Primary and Secondary) | Nickel-catalyzed and Photoredox Coupling | Enables the introduction of C(sp3) centers, increasing molecular complexity. nih.govnih.gov |

| Acid Chlorides | Copper-catalyzed Coupling | Provides a direct route to ketone synthesis. koreascience.kr |

| Carbamoyl Chlorides | Palladium-catalyzed Coupling | Allows for the synthesis of amides. koreascience.kr |

Applications in Flow Chemistry and Automated Synthesis Platforms

The integration of pyridylzinc bromide chemistry into continuous flow and automated synthesis platforms is a rapidly emerging area with the potential to revolutionize pharmaceutical and fine chemical manufacturing. nih.gov Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle highly reactive intermediates. thieme.despringernature.commdpi.com

The in-situ generation of organozinc reagents in a flow reactor is particularly advantageous, as it avoids the need to isolate and store these often-unstable compounds. nih.gov This approach allows for their immediate use in subsequent cross-coupling reactions, streamlining the synthetic process. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, improved selectivity, and better reproducibility compared to batch reactions.

Automated synthesis platforms, which combine robotic handling with online reaction monitoring and optimization, are being developed to accelerate the discovery and development of new molecules. nih.govdntb.gov.ua The robustness and reliability of reactions involving pyridylzinc bromides are crucial for their successful implementation in these high-throughput systems. Research in this area is focused on developing standardized protocols and robust catalyst systems that are compatible with automated platforms. The ability to perform sequential Negishi cross-coupling reactions in an automated fashion allows for the rapid generation of libraries of complex molecules for drug discovery and materials science applications. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 4-methyl-3-pyridylzinc bromide?

The synthesis typically involves transmetallation of pre-functionalized pyridine derivatives with zinc reagents. For sterically hindered substrates like this compound, reflux conditions (e.g., 6 hours under inert atmosphere) are often required to achieve complete coupling, as observed in palladium-catalyzed cross-coupling reactions . Anhydrous solvents (e.g., THF or DME) and rigorous exclusion of moisture/oxygen via Schlenk techniques are critical to prevent decomposition.

Q. What precautions are necessary when handling this compound?

This organozinc compound is highly air- and moisture-sensitive. Storage under inert gas (argon or nitrogen) at low temperatures (−20°C) is recommended. Use gloveboxes or Schlenk lines for manipulation. Quenching with mild proton sources (e.g., saturated NH₄Cl) is advised to avoid exothermic reactions .

Q. What characterization techniques confirm the structure and purity of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify the pyridyl-zinc bond integrity and absence of protodezincation byproducts.

- Elemental analysis : For quantitative confirmation of Zn and Br content.

- GC-MS/HPLC : To monitor reaction progress and purity during synthesis .

Advanced Research Questions

Q. How does steric hindrance in this compound impact its reactivity in cross-coupling reactions?

The 3-pyridyl substituent creates steric bulk, slowing transmetallation steps in coupling reactions. For example, refluxing for 6 hours was required to achieve full conversion in Suzuki-Miyaura couplings, whereas less hindered analogs reacted faster under milder conditions . Computational modeling (DFT) can predict steric parameters (e.g., Tolman cone angles) to optimize catalyst selection (e.g., bulky phosphine ligands for Pd).

Q. How can researchers optimize coupling efficiency with this compound in challenging reactions?

Methodological strategies include:

- Catalyst screening : Bulky ligands (e.g., XPhos) improve stability of Pd intermediates.

- Additives : LiCl or ZnBr₂ can enhance reactivity by stabilizing active catalytic species.

- Temperature modulation : Gradual heating (e.g., 60°C to reflux) mitigates side reactions.

- In situ monitoring : Use ¹⁹F NMR (if fluorinated substrates) or inline IR spectroscopy to track intermediates .

Q. How to resolve contradictions in reported reactivity data for this compound across studies?

Discrepancies often arise from variations in:

- Solvent polarity : Polar aprotic solvents (DMF) may accelerate side reactions vs. non-polar (toluene).

- Catalyst loading : Sub-stoichiometric Pd (0.5–2 mol%) balances cost and efficiency.

- Steric vs. electronic effects : Control experiments with analogous substrates (e.g., 2-pyridylzinc bromide) isolate steric contributions .

Methodological Considerations

- Reaction Monitoring : Use GC-MS or LC-MS to detect intermediates and quantify yields.

- Troubleshooting Failed Couplings : Test for Zn-Br bond hydrolysis (via ¹H NMR) or catalyst deactivation (mercury drop test).

- Scale-up Challenges : For large-scale synthesis, ensure controlled exotherm management during reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.